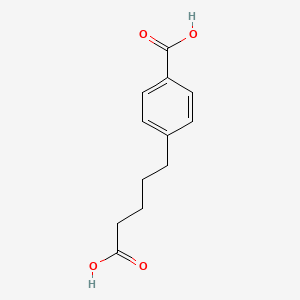

4-(4-Carboxybutyl)benzoic acid

CAS No.:

Cat. No.: VC16232989

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 4-(4-carboxybutyl)benzoic acid |

| Standard InChI | InChI=1S/C12H14O4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8H,1-4H2,(H,13,14)(H,15,16) |

| Standard InChI Key | ZPVPUPDCZVRBMA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCCCC(=O)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid moiety (a benzene ring with a carboxylic acid group at the para position) linked to a 4-carboxybutyl chain. This secondary carboxylic acid group extends the molecule’s hydrophilicity, while the aromatic core contributes to hydrophobic interactions. The distance between the two carboxylic acid groups (separated by a four-carbon alkyl chain) may influence its conformational flexibility and binding affinity in biological systems.

Synthesis and Chemical Reactivity

Reaction Conditions

Key factors influencing yield and purity include:

-

Catalyst Selection: Palladium-based catalysts (e.g., Pd/C) are effective for hydrogenation steps, operating optimally at 5–10% Pd content .

-

Alkali Additives: Sodium hydroxide enhances reaction efficiency by maintaining basic conditions, preventing premature protonation of intermediates .

-

Stirring Speed: High-speed stirring (1,200–1,700 rpm) ensures efficient gas-liquid mixing during catalytic hydrogenation, critical for achieving high conversion rates .

Pharmacological Applications

Role in Soluble Guanylyl Cyclase Activation

4-(4-Carboxybutyl)benzoic acid derivatives, such as BAY 60–2770, exhibit potent vasodilatory effects by activating sGC independently of nitric oxide (NO). This mechanism is particularly valuable in diseases with impaired NO signaling, such as pulmonary hypertension .

Table 1: Hemodynamic Effects of BAY 60–2770 in Anesthetized Rats

Dose-Dependent Responses

Intravenous administration of BAY 60–2770 (10–100 μg/kg) in rats demonstrated:

-

Pulmonary Vasodilation: Dose-dependent reductions in pulmonary arterial pressure, amplified under thromboxane-induced hypertension .

-

Systemic Effects: Modest decreases in systemic pressure, suggesting preferential pulmonary activity.

-

Cardiac Output: Mild increases, likely due to reduced afterload .

Comparative Analysis with Structural Analogs

4-Aminomethylbenzoic Acid

-

Structure: Replaces the carboxybutyl chain with an aminomethyl group.

-

Application: Used as a hemostatic agent due to its antifibrinolytic activity .

-

Synthesis: Involves catalytic hydrogenation of oxime intermediates, optimized with NaOH and Pd/C catalysts .

BAY 60–2770

-

Structure: Incorporates 4-(4-Carboxybutyl)benzoic acid as a substructure within a larger pharmacophore.

-

Function: Activates heme-oxidized sGC, offering therapeutic potential in NO-deficient conditions .

Industrial and Research Implications

Drug Development

The compound’s bifunctional nature enables its use as a linker in prodrugs or bioconjugates, enhancing target specificity. For example, its carboxylic acid groups facilitate covalent binding to amine-containing biomolecules.

Material Science

Amphiphilic properties make it a candidate for surfactant design or polymer modification, where balanced hydrophilicity-lipophilicity is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume